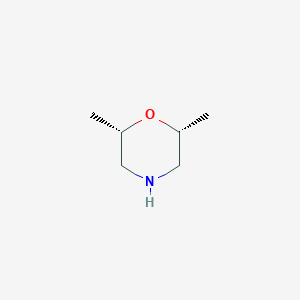

cis-2,6-Dimethylmorpholine

Descripción general

Descripción

Cis-2,6-Dimethylmorpholine is a versatile intermediate that is primarily used in the synthesis of pharmaceutical ingredients . It serves as a building block for pharmaceutical ingredients .

Synthesis Analysis

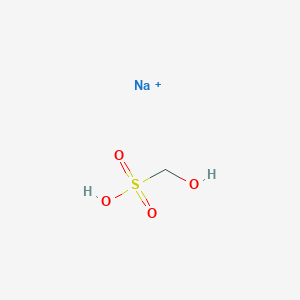

Cis-2,6-Dimethylmorpholine can be prepared by the cyclization of diisopropanolamine (1,1’-iminobispropan-2-ol) in the presence of sulfuric acid . This process involves the simultaneous addition of the components and full utilization of the heat of reaction . Another synthesis process has been reported to obtain cis-2,6-Dimethylmorpholine with high selectivity and high yield under conditions that produce few byproducts .

Molecular Structure Analysis

The molecular formula of cis-2,6-Dimethylmorpholine is C6H13NO .

Chemical Reactions Analysis

Cis-2,6-Dimethylmorpholine is used in the synthesis of p38α MAP kinase inhibitors, which are used in the treatment of autoimmune diseases . It is also used in the synthesis of potent agonists and antagonists of 5-HT4 receptors .

Physical And Chemical Properties Analysis

Cis-2,6-Dimethylmorpholine is a clear colorless liquid . More detailed physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Ingredients

“Cis-2,6-Dimethylmorpholine” is a versatile intermediate and is primarily used in the synthesis of pharmaceutical ingredients . It serves as a building block for creating various pharmaceutical compounds .

Preparation of Microporous Materials

This compound has been used in the preparation of microporous materials composed of hybrid T2 and T3 supertetrahedral clusters . These materials have potential applications in gas storage, separation, and catalysis.

Biocidal Active Substance

“Cis-2,6-Dimethylmorpholine” has been studied for its acute toxicity in aquatic organisms . This suggests its potential use as a biocidal active substance, which are substances intended to destroy, deter, render harmless, or exert a controlling effect on any harmful organism.

Metabolite Studies

The compound has also been used in studies involving metabolites derived from biocidal active substances . This could be useful in understanding the environmental impact and safety of these substances.

Chemical Research

Due to its unique chemical structure, “cis-2,6-Dimethylmorpholine” is often used in chemical research as a reagent or a building block for synthesizing more complex molecules .

Material Science

In material science, “cis-2,6-Dimethylmorpholine” can be used in the development of new materials with unique properties .

Mecanismo De Acción

Target of Action

cis-2,6-Dimethylmorpholine is primarily used as an intermediate in the synthesis of pharmaceutical ingredients . It serves as a building block for pharmaceutical ingredients

Mode of Action

As a versatile intermediate, it likely interacts with other compounds during the synthesis of pharmaceutical ingredients . The resulting changes would depend on the specific reactions involved in the synthesis process.

Biochemical Pathways

Given its role as an intermediate in pharmaceutical synthesis , the affected pathways would likely depend on the specific pharmaceutical compound being synthesized.

Pharmacokinetics

As an intermediate in pharmaceutical synthesis , its bioavailability would likely be influenced by the properties of the final pharmaceutical product.

Result of Action

cis-2,6-Dimethylmorpholine has been used in the preparation of microporous material composed of hybrid T2 and T3 supertetrahedral clusters . This suggests that it may contribute to the structural properties of the final pharmaceutical product.

Safety and Hazards

Cis-2,6-Dimethylmorpholine is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

Direcciones Futuras

The current outlook for the cis-2,6-Dimethylmorpholine market is positive, and it is expected to witness significant growth in the forecasted period . The increasing demand for polyurethanes in various end-use industries such as automotive, construction, and packaging is driving the market growth . The rise in construction activities and infrastructure development across the globe is boosting the demand for polyurethanes, consequently fueling the demand for cis-2,6-Dimethylmorpholine as a catalyst . Moreover, the growing preference for eco-friendly and sustainable materials in the manufacturing sector is propelling the adoption of polyurethane-based products, further driving the demand for cis-2,6-Dimethylmorpholine .

Propiedades

IUPAC Name |

(2S,6R)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVIQLPOGUDBSU-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896844 | |

| Record name | (Z)-2,6-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6485-55-8 | |

| Record name | cis-2,6-Dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylmorpholine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-2,6-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2,6-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLMORPHOLINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWD860P007 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

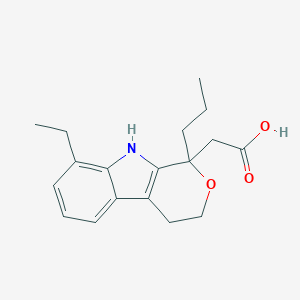

![(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B33370.png)